2-{1-[(Tert-butoxy)carbonyl]azepan-4-yl}acetic acid
Description
Structural Characteristics and Nomenclature
2-{1-[(Tert-butoxy)carbonyl]azepan-4-yl}acetic acid exhibits a distinctive molecular architecture characterized by a seven-membered saturated heterocyclic ring containing one nitrogen atom. The systematic nomenclature reflects the compound's complex structural features, with the azepane core representing a saturated seven-membered carbocycle where one carbon atom is replaced with a nitrogen atom. The International Union of Pure and Applied Chemistry designation identifies this compound as 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]acetic acid, providing precise structural identification.
The molecular framework demonstrates several key structural elements that define its chemical behavior and synthetic utility. The azepane ring system adopts conformational flexibility typical of seven-membered rings, allowing for various chair-like and boat-like conformations that influence the compound's three-dimensional structure. The tert-butoxycarbonyl group attached to the nitrogen atom serves as a protecting group commonly employed in organic synthesis, particularly in peptide chemistry and pharmaceutical intermediate preparation.
The acetic acid substituent at the 4-position of the azepane ring introduces carboxylic acid functionality that significantly impacts the compound's reactivity profile and potential for further chemical transformations. This structural arrangement creates opportunities for diverse synthetic modifications, including esterification, amidation, and other carboxylic acid-derived reactions that are fundamental to medicinal chemistry applications.
Chemical Identity Parameters and Registry Information
The chemical identity of this compound is definitively established through multiple chemical registry systems and analytical parameters. The compound possesses the Chemical Abstracts Service registry number 1268521-78-3, providing unambiguous identification within chemical databases. The molecular formula C₁₃H₂₃NO₄ corresponds to a molecular weight of 257.33 grams per mole, establishing fundamental physical parameters for analytical and synthetic applications.
| Chemical Identity Parameter | Value |
|---|---|
| Chemical Abstracts Service Number | 1268521-78-3 |
| Molecular Formula | C₁₃H₂₃NO₄ |
| Molecular Weight | 257.33 g/mol |
| Simplified Molecular Input Line Entry System | CC(C)(C)OC(=O)N1CCCC(CC1)CC(=O)O |
| International Chemical Identifier | InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-7-4-5-10(6-8-14)9-11(15)16/h10H,4-9H2,1-3H3,(H,15,16) |
| International Chemical Identifier Key | SEUSWUSUWUZJLG-UHFFFAOYSA-N |
The Simplified Molecular Input Line Entry System representation CC(C)(C)OC(=O)N1CCCC(CC1)CC(=O)O provides a linear notation that encodes the complete molecular structure, facilitating computational chemistry applications and database searches. The International Chemical Identifier and corresponding International Chemical Identifier Key offer standardized representations that ensure consistent identification across different chemical information systems and research platforms.
Historical Context in Azepane Chemistry
The development of azepane chemistry represents a significant evolution in heterocyclic compound research, with seven-membered nitrogen-containing rings gaining prominence due to their unique conformational properties and biological activities. Historical investigations into azepine and azepane derivatives have revealed substantial pharmacological and therapeutic implications, leading to systematic exploration of their synthesis, reactions, and biological properties over the past fifty years.
Early synthetic approaches to azepane compounds primarily involved ring expansion methodologies, utilizing thermally-induced, photochemical, and microwave-assisted transformations of five- or six-membered heterocyclic precursors. These methodological developments established fundamental synthetic pathways that continue to influence modern approaches to azepane synthesis, including the preparation of compounds like this compound.
The historical progression of azepane chemistry demonstrates increasing sophistication in synthetic methodology and growing recognition of biological significance. Research efforts have systematically expanded from basic ring construction to complex multi-substituted derivatives, with particular emphasis on developing compounds suitable for pharmaceutical applications. This evolution has established azepane chemistry as a mature field with well-defined synthetic protocols and established structure-activity relationships.
Significance in Heterocyclic and Medicinal Chemistry Research
The significance of this compound extends beyond its individual chemical properties to encompass broader implications for heterocyclic and medicinal chemistry research. Azepane-based compounds demonstrate remarkable pharmacological diversity, with derivatives exhibiting anticancer, antitubercular, anti-Alzheimer's disease, and antimicrobial activities, among other therapeutic applications. This broad spectrum of biological activities positions azepane derivatives as privileged scaffolds in drug discovery programs.
Recent pharmaceutical development has yielded more than twenty azepane-based drugs approved by regulatory authorities, demonstrating the clinical viability of seven-membered nitrogen heterocycles. These approved therapeutics span diverse therapeutic areas, including central nervous system disorders, bacterial infections, cancer treatment, viral diseases, and allergic conditions. The structural diversity within this compound class enables high degrees of molecular modification, supporting the discovery of new therapeutic agents with improved efficacy and reduced toxicity profiles.
The medicinal chemistry significance of compounds like this compound is further enhanced by their role as synthetic intermediates in complex drug synthesis. The tert-butoxycarbonyl protecting group functionality enables selective chemical transformations while maintaining structural integrity, making such compounds valuable tools in pharmaceutical synthesis. The acetic acid moiety provides additional synthetic versatility, allowing for conjugation reactions and prodrug development strategies that can enhance drug delivery and bioavailability.
Contemporary research in azepane chemistry emphasizes structure-activity relationship studies and molecular docking investigations that guide the rational design of new therapeutic candidates. These approaches leverage the conformational flexibility and substitution patterns available in azepane systems to optimize binding interactions with specific biological targets. The continued development of metal-free synthetic methodologies and cascade reaction approaches further expands the accessibility of complex azepane derivatives, supporting ongoing medicinal chemistry research efforts.
Properties
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-7-4-5-10(6-8-14)9-11(15)16/h10H,4-9H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUSWUSUWUZJLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1268521-78-3 | |
| Record name | 2-{1-[(tert-butoxy)carbonyl]azepan-4-yl}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Boc Protection of Azepane Intermediates
A common starting point involves functionalizing azepane-4-yl-acetic acid or its derivatives. The Boc group is introduced to the secondary amine of azepane to prevent undesired side reactions.
Representative Procedure
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Substrate Preparation : Azepane-4-yl-acetic acid is dissolved in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Boc Protection : Add Boc anhydride (1.2 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir at 0–5°C under nitrogen atmosphere.
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Quenching and Isolation : After 12–24 hours, the reaction is quenched with water, extracted with DCM, and purified via column chromatography (silica gel, ethyl acetate/hexane).
Key Data
Ring Construction Strategies
For de novo synthesis of the azepane core, ring-closing metathesis (RCM) or Dieckmann cyclization may be employed:
Dieckmann Cyclization
A diester precursor undergoes intramolecular cyclization to form the azepane ring.
Example Workflow
-
Diester Synthesis : React 4-(carboxymethyl)aminoheptanoic acid with methanol/HCl to form the methyl ester.
-
Cyclization : Treat with sodium methoxide in methanol to induce cyclization.
-
Hydrolysis : Convert the ester to acetic acid using LiOH/H₂O.
Challenges : Steric hindrance in seven-membered ring formation may necessitate high-dilution conditions.
Ring-Closing Metathesis (RCM)
Olefin-bearing precursors are cyclized using Grubbs catalysts:
Functionalization of Pre-Protected Azepanes
An alternative route involves modifying Boc-protected azepanes:
Stepwise Approach
-
Boc-Azepane Synthesis : Protect commercial azepane with Boc anhydride.
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C-4 Alkylation : Use LDA (lithium diisopropylamide) to deprotonate the azepane at C-4, followed by reaction with ethyl bromoacetate.
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Ester Hydrolysis : Hydrolyze the ethyl ester to acetic acid using NaOH/H₂O.
Critical Parameters
-
Deprotonation Efficiency : Strong bases (e.g., LDA) ensure selective deprotonation at C-4.
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Solvent Choice : THF or diethyl ether enhances alkylation yields.
Analytical and Purification Considerations
Chromatographic Purification
Crude products are typically purified via flash chromatography:
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 2.35–2.45 (m, 2H, CH₂CO₂H), 3.10–3.30 (m, 4H, azepane CH₂).
Scalability and Industrial Relevance
Patented methodologies for analogous Boc-protected piperidine derivatives (e.g., WO2019232010A1) suggest scalable processes:
| Step | Description | Yield |
|---|---|---|
| Boc Protection | Reaction with Boc anhydride in THF | 85% |
| Alkylation | LDA-mediated ethyl bromoacetate addition | 70% |
| Hydrolysis | NaOH/H₂O, reflux | 90% |
Key Insights :
-
Temperature Control : Exothermic reactions (e.g., Boc protection) require slow reagent addition.
-
Cost Drivers : Boc anhydride and Grubbs catalysts contribute significantly to material costs.
Chemical Reactions Analysis
2-{1-[(tert-butoxy)carbonyl]azepan-4-yl}acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected azepane can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups under acidic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the azepane ring, to form different derivatives.
Hydrolysis: The Boc protecting group can be removed through hydrolysis under acidic conditions to yield the free amine.
Common reagents used in these reactions include acids (e.g., hydrochloric acid for deprotection), bases (e.g., sodium hydroxide for substitution), and oxidizing or reducing agents (e.g., hydrogen peroxide for oxidation) .
Scientific Research Applications
2-{1-[(tert-butoxy)carbonyl]azepan-4-yl}acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the preparation of azepane derivatives.
Biology: The compound is utilized in the study of enzyme inhibitors and receptor ligands due to its structural features.
Medicine: It serves as a building block in the synthesis of pharmaceutical agents, including potential drugs for neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{1-[(tert-butoxy)carbonyl]azepan-4-yl}acetic acid is primarily related to its ability to act as a precursor or intermediate in various biochemical pathways. The Boc group provides stability and protection during synthetic processes, allowing for selective reactions at other sites on the molecule. Upon deprotection, the free amine can interact with biological targets, such as enzymes or receptors, to exert its effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with structurally related derivatives, focusing on ring systems, substituents, molecular properties, and applications.
Core Ring Modifications
Azepane vs. Azetidine/Piperidine Derivatives
- Target Compound : The seven-membered azepane ring offers conformational flexibility, which can enhance binding to biological targets requiring induced-fit interactions. The Boc group stabilizes the amine during synthesis .
- 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic acid (QB-5616) :
- 2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}acetic acid (CAS: 157688-46-5) :
Key Data
| Compound | Core Ring | Molecular Weight (g/mol) | Key Feature |
|---|---|---|---|
| Target (Azepane) | 7-membered | ~283.3 (calculated) | Flexibility, Boc protection |
| QB-5616 (Azetidine) | 4-membered | ~241.3 | High reactivity, strain |
| Piperidine derivative (CAS: 157688-46-5) | 6-membered | ~269.3 | Planar geometry, kinase relevance |
Substituent Variations
Acetic Acid Modifications
- 2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2,2-difluoroacetic acid :
- 3-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid (QY-7556) :
Aromatic and Heterocyclic Additions
- Molecular Weight: 307.3 g/mol .
- Chiral 1-[(tert-butoxy)carbonyl]-3-phenylpiperidine-2-carboxylic acid :
- Chiral center and phenyl group enable enantioselective interactions, critical in asymmetric catalysis .
Biological Activity
2-{1-[(Tert-butoxy)carbonyl]azepan-4-yl}acetic acid (CAS Number: 1268521-78-3) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Molecular Structure
- Molecular Formula : C13H23NO4
- Molar Mass : 257.326 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its effects on cellular processes and potential therapeutic applications.
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects by inhibiting pathways associated with inflammatory responses. This is particularly relevant in conditions characterized by excessive inflammation, such as chronic respiratory diseases.
- Smooth Muscle Proliferation Inhibition : Research indicates that this compound can inhibit smooth muscle cell proliferation. This effect is mediated through the modulation of heparan sulfate proteoglycans (HSPGs), which play a crucial role in cellular signaling and proliferation .
- Potential Neuroprotective Effects : Some studies have hinted at neuroprotective properties, suggesting that the compound may influence neuronal survival and function under stress conditions, although detailed mechanisms remain to be elucidated.
Case Studies
-
Study on Inflammatory Diseases
A study focused on the use of pyridone analog compounds, including derivatives similar to this compound, demonstrated efficacy in reducing inflammation in animal models of lung fibrosis. The formulations allowed for targeted delivery to affected tissues, enhancing therapeutic outcomes while minimizing systemic side effects . -
Smooth Muscle Cell Proliferation
In vitro experiments showed that treatment with this compound led to a significant reduction in the proliferation of smooth muscle cells stimulated by growth factors. This suggests potential applications in managing vascular diseases where smooth muscle proliferation is a contributing factor .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-{1-[(tert-butoxy)carbonyl]azepan-4-yl}acetic acid in laboratory settings?
- Methodological Answer : Synthesis requires multi-step protocols with precise control of reaction parameters. Typical steps include Boc (tert-butoxycarbonyl) protection of the azepane ring, followed by coupling reactions to introduce the acetic acid moiety. Critical factors include:
- Temperature : Maintain sub-ambient conditions during coupling to minimize side reactions.
- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance reaction homogeneity .
- Monitoring : Use thin-layer chromatography (TLC) to track reaction progress and confirm intermediate formation .
- Data Table :
| Step | Key Parameters | Analytical Monitoring |
|---|---|---|
| Boc Protection | 0–5°C, DCM solvent | TLC (Rf = 0.3 in hexane/EtOAc 3:1) |
| Acetic Acid Coupling | Room temperature, DMF | NMR (δ 1.4 ppm for Boc group) |
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine orthogonal analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry via proton shifts (e.g., Boc-group protons at δ 1.4 ppm) and azepane ring integration .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ peak at 341.4 m/z for derivatives) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98% by area-under-curve analysis) .
Advanced Research Questions
Q. What advanced computational methods aid in predicting the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock or Schrödinger Suite to model binding modes with enzymes (e.g., proteases). Focus on hydrogen bonding between the acetic acid group and catalytic residues .
- Quantum Chemical Calculations : Apply density functional theory (DFT) to optimize transition states during reaction design, reducing trial-and-error experimentation .
- Data Table :
| Computational Tool | Application | Reference |
|---|---|---|
| AutoDock Vina | Protein-ligand docking | |
| Gaussian 16 | Transition-state optimization |
Q. How can researchers address discrepancies in reaction yields during scale-up synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to identify critical variables (e.g., solvent volume, catalyst loading) affecting yield. For example, a 2^3 factorial design can optimize solvent/catalyst/temperature interactions .
- Kinetic Analysis : Monitor reaction progress via in-situ IR spectroscopy to detect intermediate accumulation and adjust stirring rates or temperature gradients .
Q. What strategies optimize coupling reactions involving this compound’s Boc-protected amine?
- Methodological Answer :
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig couplings, balancing reactivity and Boc-group stability .
- Protection-Deprotection Cycles : Use mild acidic conditions (e.g., TFA/DCM) to remove Boc groups without degrading the azepane ring .
Q. How can stability studies under varying pH and temperature conditions inform storage protocols?
- Methodological Answer :
- Accelerated Degradation Studies : Incubate the compound at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS. Key findings:
- pH Sensitivity : Degrades rapidly in acidic conditions (pH < 3) via Boc-group hydrolysis .
- Storage Recommendation : Store at RT in inert atmosphere (argon) with desiccants .
Applications in Drug Development
Q. What in vitro assays are suitable for evaluating this compound’s bioactivity?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to target proteins (e.g., KD values in nM range) .
- Enzyme Inhibition Assays : Use fluorogenic substrates to quantify IC50 values for protease targets .
Q. How does structural modification of the azepane ring impact pharmacological properties?
- Methodological Answer :
- SAR Studies : Introduce substituents (e.g., fluorine at C4) to enhance metabolic stability. Derivatives with electron-withdrawing groups show improved plasma half-life in preclinical models .
Data Contradiction Analysis
Q. How to resolve conflicting reports on the compound’s solubility in aqueous buffers?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
